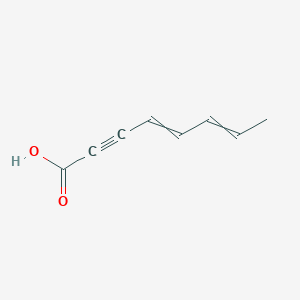![molecular formula C13H11ClO2S B14436483 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione CAS No. 78490-04-7](/img/structure/B14436483.png)
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the propan-2-yl sulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) is particularly relevant in its anticancer activity.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound from which 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is derived.
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and antibacterial activities.
Uniqueness
This compound is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
78490-04-7 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC 名称 |
2-chloro-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-7(2)17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
InChI 键 |
ZCVRQGHEEUPOIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


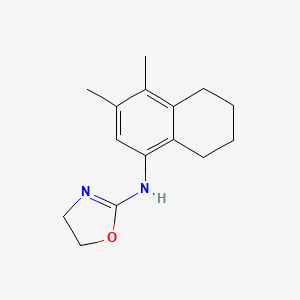
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
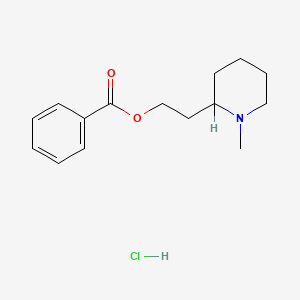
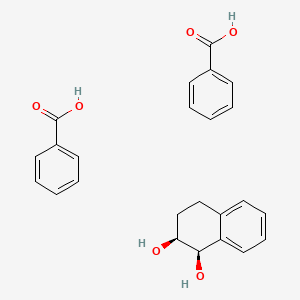
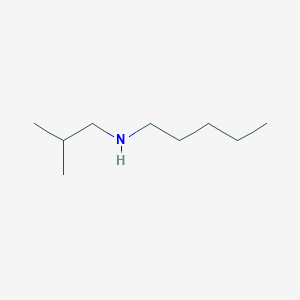
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
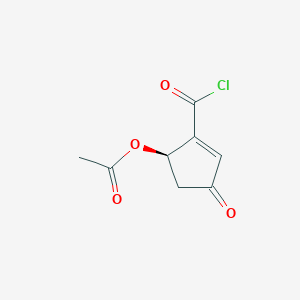
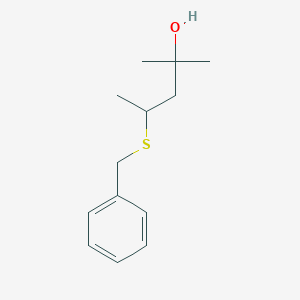
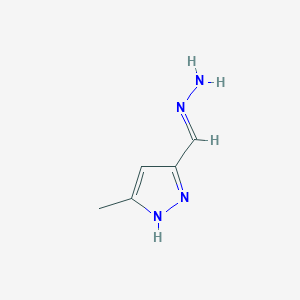
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
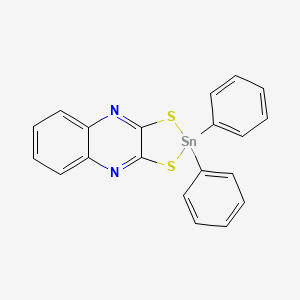
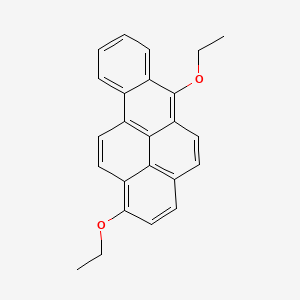
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
